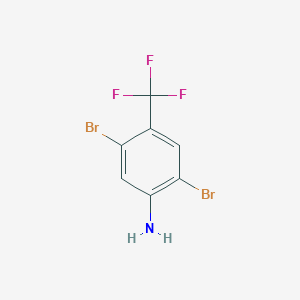

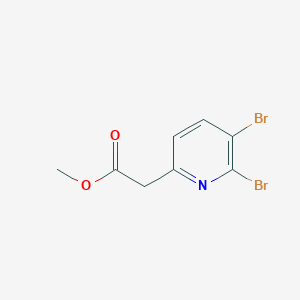

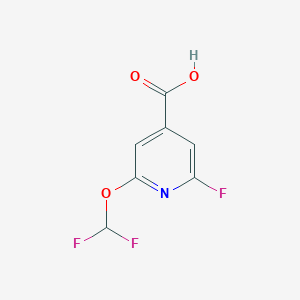

6-Bromo-4-fluoro-1H-indole-3-carboxylic acid

Vue d'ensemble

Description

6-Bromo-4-fluoro-1H-indole-3-carboxylic acid is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .

Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties . For instance, a series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .Applications De Recherche Scientifique

-

Synthesis of Indole Derivatives

- Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Method : The synthesis of indole derivatives involves various chemical reactions, including the Fischer indole synthesis, Madelung synthesis, and Bischler-Mohlau indole synthesis .

- Results : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

-

Biosynthesis of Indole Derivatives in Arabidopsis

- Application : Indolic secondary metabolites play an important role in pathogen defense in cruciferous plants. In Arabidopsis, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .

- Method : The biosynthesis of ICHO and ICOOH derivatives involves several enzymatic reactions, including the action of ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 (CYP) 71B6 .

- Results : The total accumulation level of ICHO and ICOOH derivatives was found to be similar to that of camalexin, a characteristic phytoalexin in Arabidopsis, in response to silver nitrate treatment .

-

- Application : Indole-3-carboxylic acid derivatives have been found to have potential as transport inhibitor response 1 antagonists, which can be used as herbicides .

- Method : The design and synthesis of these derivatives involve various chemical reactions. The herbicidal activity is evaluated using a Petri dish assay .

- Results : Most of the synthesized compounds exhibited good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .

-

- Application : Indole derivatives are prevalent in many alkaloids and have been used in the treatment of various diseases, including high blood pressure, mental disorders, and different types of cancer . They also possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Method : The synthesis of these derivatives involves various chemical reactions. The biological activities are evaluated using various assays .

- Results : Indole derivatives, both natural and synthetic, show various biologically vital properties .

-

- Application : Indole-6-carboxylic acid is used as a reactant for the preparation of piperazine-bisamide analogs, which are human growth hormone secretagogue receptor antagonists for the treatment of obesity .

- Method : The preparation involves various chemical reactions .

- Results : The synthesized compounds are expected to have potential for the treatment of obesity .

-

Auxin Chemistry for Herbicides

- Application : Indole-3-carboxylic acid derivatives have been reported as potential transport inhibitor response 1 antagonists, which can be used as herbicides .

- Method : The design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives as auxin receptor protein TIR1 antagonists were carried out .

- Results : Most of the synthesized target compounds exhibited good-to-excellent inhibition effects (60–97% inhibitory rates) on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .

-

Treatment of High Blood Pressure and Mental Disorders

- Application : Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .

- Method : The synthesis of these derivatives involves various chemical reactions .

- Results : The synthesized compounds are expected to have potential for the treatment of high blood pressure and mental disorders .

-

Treatment of Various Kinds of Cancer

- Application : Vinblastine, an indole derivative, is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .

- Method : The synthesis of these derivatives involves various chemical reactions .

- Results : The synthesized compounds are expected to have potential for the treatment of various kinds of cancer .

Orientations Futures

Propriétés

IUPAC Name |

6-bromo-4-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c10-4-1-6(11)8-5(9(13)14)3-12-7(8)2-4/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAZBDLIYMOXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C2C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-fluoro-1H-indole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1448894.png)